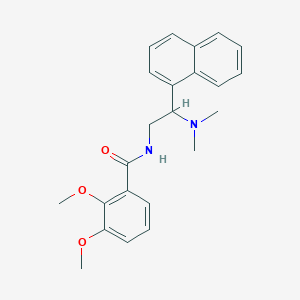

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,3-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3/c1-25(2)20(18-12-7-10-16-9-5-6-11-17(16)18)15-24-23(26)19-13-8-14-21(27-3)22(19)28-4/h5-14,20H,15H2,1-4H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZRTGVEOHCJBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=C(C(=CC=C1)OC)OC)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,3-dimethoxybenzamide typically involves multiple steps:

Formation of the Intermediate: The initial step often involves the alkylation of 2,3-dimethoxybenzoic acid with a suitable alkyl halide to form an ester intermediate.

Amidation Reaction: The ester is then converted to the corresponding amide by reacting with an amine, such as dimethylamine, under appropriate conditions.

Naphthalene Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Pharmacological Studies

- Receptor Interaction : The compound has shown potential for interacting with various receptors, including cannabinoid receptors. Compounds with similar structures have been noted for their psychoactive properties and therapeutic effects in pain management and inflammation .

- Enzyme Inhibition : Research indicates that this compound can inhibit key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase (ACC), which plays a crucial role in lipid metabolism .

Cancer Research

The compound has been evaluated for its effects on cancer cell lines:

| Study | Cell Line/Model | Observed Effect |

|---|---|---|

| MCF-7 (breast cancer) | Induced apoptosis at high concentrations | |

| HeLa (cervical cancer) | Inhibited cell proliferation |

These findings suggest that N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,3-dimethoxybenzamide may have potential as an anticancer agent.

Metabolic Syndrome Research

In vivo studies have indicated that the compound can improve metabolic parameters:

- Anti-inflammatory Effects : Animal models treated with the compound exhibited reduced markers of inflammation, indicating its potential use in treating inflammatory diseases.

- Metabolic Regulation : Studies have shown improvements in glucose tolerance and lipid profiles in diabetic mice, suggesting its role in metabolic regulation .

Case Study on Pain Management

A study involving chronic pain models revealed that this compound significantly reduced pain responses compared to control groups. The mechanism was hypothesized to involve modulation of cannabinoid receptors, highlighting its potential as an analgesic agent.

Metabolic Syndrome Research Case Study

In a study focusing on metabolic syndrome, the compound improved insulin sensitivity and reduced body weight gain in high-fat diet-induced obesity models. This suggests its potential as a therapeutic agent for metabolic disorders.

Mechanism of Action

The mechanism by which N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,3-dimethoxybenzamide exerts its effects is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and the aromatic rings may facilitate binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues with Naphthalene Moieties

N-(2-{[(2-Hydroxy-naphthalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide ()

- Structure: Contains a naphthalene-hydroxyphenyl-methyl-amino-ethyl linkage and a nitro-substituted benzamide.

- Key Differences: The target compound lacks nitro groups but includes dimethoxy substituents on the benzamide, which are electron-donating, unlike the electron-withdrawing nitro groups in .

- Synthesis : Both likely employ carbodiimide coupling (e.g., EDC/HCl) for amide bond formation, but also uses a multicomponent reaction with β-naphthol and benzaldehyde .

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide ()

- Structure : Features a triazole ring and naphthalen-1-yloxy methyl group.

- The acetamide backbone in contrasts with the benzamide core of the target, altering electronic and steric profiles .

- Synthesis : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) is used here, differing from traditional amide coupling methods .

Benzamide Derivatives with Varied Substituents

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structure : Contains a 3-methylbenzamide and hydroxy-dimethylethyl group.

- Simpler substitution (methyl vs. dimethoxy) reduces steric hindrance compared to the target .

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide ()

- Structure : Includes a thiazol-2-ylidene heterocycle and methoxyphenyl group.

- The absence of naphthalene reduces lipophilicity compared to the target compound .

Functional Group and Property Analysis

Biological Activity

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,3-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Anticancer Activity : Studies indicate that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Preliminary data suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating its potential as an antimicrobial agent.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several pathways have been proposed:

- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell growth and division.

- Induction of Apoptosis : Evidence suggests that it can activate apoptotic pathways in cancer cells.

- Modulation of Neurotransmitter Release : The dimethylamino group may influence neurotransmitter dynamics, contributing to its neuroprotective effects.

Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various benzamide derivatives, including this compound. It was found to significantly reduce the viability of breast cancer cell lines (MCF-7 and MDA-MB-231) at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Neuroprotective Effects

Research conducted on neuroprotective agents highlighted this compound's ability to prevent neuronal death in models of oxidative stress. It was shown to reduce levels of reactive oxygen species (ROS) and enhance the expression of neuroprotective proteins such as BDNF (Brain-Derived Neurotrophic Factor). This suggests a potential role in treating neurodegenerative diseases .

Antimicrobial Properties

In vitro studies demonstrated that this compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for both bacteria, indicating moderate efficacy compared to standard antibiotics .

Data Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-2,3-dimethoxybenzamide?

- Methodology: Multi-step organic synthesis is typically employed. Key steps include:

- Condensation reactions to integrate the dimethylamino-naphthalene moiety (e.g., using β-naphthol, aldehydes, and ethylenediamine in ethanol at room temperature) .

- Amidation with 2,3-dimethoxybenzoyl chloride or activated carboxylic acid derivatives (e.g., using carbodiimide coupling agents like EDC in acetonitrile/water) .

- Purification via crystallization (methanol/water mixtures) or column chromatography .

Q. How are spectroscopic techniques applied to confirm the compound’s structure?

- Nuclear Magnetic Resonance (NMR):

- -NMR identifies proton environments (e.g., dimethylamino protons at δ ~2.88 ppm; aromatic protons from naphthalene and dimethoxybenzamide at δ 6.88–7.75 ppm) .

- -NMR confirms carbon frameworks (e.g., carbonyl carbons at δ ~167 ppm; methoxy carbons at δ ~55–60 ppm) .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

- Critical Parameters:

- Temperature control: Room temperature for condensation steps minimizes side reactions .

- Solvent selection: Polar aprotic solvents (e.g., acetonitrile) enhance carbodiimide-mediated amidation efficiency .

- Reagent ratios: Excess ethylenediamine (1.5–2 eq.) improves naphthalene-ethylamine intermediate formation .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Approaches:

- Kinetic assays: Measure IC values for enzyme inhibition (e.g., kinase or protease targets) under standardized pH and temperature conditions .

- Comparative cellular assays: Use cancer cell lines (e.g., MCF-7, HeLa) with viability assays (MTT/WST-1) to differentiate cytotoxic vs. cytostatic effects .

- Molecular docking: Predict binding affinities to targets like ATP-binding pockets or GPCRs using software (AutoDock Vina) .

Q. How do structural modifications influence pharmacological activity?

- Case Study:

- Dimethoxy vs. trimethoxy benzamide: Trimethoxy derivatives show enhanced lipophilicity, improving blood-brain barrier penetration .

- Naphthalene substitution: Fluorination at the naphthalene 4-position increases selectivity for serotonin receptors (5-HT) .

- Experimental Design:

- Synthesize analogs with systematic substituent variations.

- Test in vitro/in vivo models to correlate structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.